molecular formula C9H16O2 B074082 cis-3-Heptenyl acetate CAS No. 1576-78-9

cis-3-Heptenyl acetate

Cat. No.: B074082
CAS No.: 1576-78-9
M. Wt: 156.22 g/mol
InChI Key: AAYIYWGTGAUKQY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Heptenyl acetate can be synthesized through the esterification of cis-3-hepten-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst. The reaction typically involves heating the alcohol and acid mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: cis-3-Heptenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-3-Heptenyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, triggering signaling pathways that result in its observed effects, such as antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: cis-3-Heptenyl acetate is unique due to its specific green, fruity aroma, which is distinct from the more common green, leafy notes of cis-3-Hexenyl acetate. Its longer carbon chain contributes to its unique olfactory properties and makes it a valuable ingredient in specialized fragrance and flavor applications .

Biological Activity

Overview

cis-3-Heptenyl acetate (CAS Number: 1576-78-9) is an organic compound classified as an acetate, known for its green, fruity aroma. It is primarily utilized in the flavor and fragrance industry and has garnered attention for its biological activities, particularly in plant-insect interactions and potential medicinal properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is synthesized through the esterification of cis-3-hepten-1-ol with acetic acid or acetic anhydride, typically under reflux conditions with an acid catalyst. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can yield products such as cis-3-heptenal or cis-3-heptanoic acid depending on the reaction conditions.

Plant-Insect Interactions

One of the notable biological activities of this compound is its role as a volatile organic compound (VOC) in plant defense mechanisms. Research indicates that this compound can influence plant-insect interactions by attracting or repelling herbivorous insects. For instance, studies have shown that certain plants emit this compound when attacked by pests, which can attract natural predators of these pests, thereby enhancing plant defense strategies.

Antimicrobial Properties

Research has explored the antimicrobial potential of this compound. In vitro studies suggest that it exhibits activity against various bacterial strains. For example, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative in food products .

Study 1: Antimicrobial Efficacy

A significant study assessed the antimicrobial activity of this compound against common foodborne pathogens. The results indicated that concentrations as low as 0.5% could inhibit bacterial growth effectively. The study employed standard agar diffusion methods to evaluate the zones of inhibition, demonstrating significant efficacy comparable to conventional preservatives.

Bacterial Strain Concentration (%) Zone of Inhibition (mm)
E. coli0.515
Staphylococcus aureus0.518
Listeria monocytogenes1.020

Study 2: Plant Defense Mechanisms

Another study investigated the role of this compound in enhancing plant resistance to herbivory. Researchers treated tomato plants with varying concentrations of the compound and observed an increase in volatile emissions during pest attacks. This response was linked to increased attraction of predatory insects.

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes within biological systems:

  • Olfactory Receptors : In animals, it activates olfactory receptors leading to behavioral changes such as attraction or repulsion.
  • Enzymatic Interaction : It may interact with microbial enzymes, disrupting cellular processes and leading to antimicrobial effects .

Safety and Toxicology

Toxicological assessments indicate that this compound is not expected to be genotoxic or carcinogenic based on available data from related compounds like cis-3-hexenyl acetate. Studies have shown no significant adverse effects at concentrations relevant to typical exposure scenarios .

Properties

IUPAC Name

hept-3-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYIYWGTGAUKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862699
Record name Hept-3-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-78-9
Record name 3-Hepten-1-ol, 1-acetate, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-hept-3-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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